molecular formula C14H12BrNO2 B1269415 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 37509-14-1

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B1269415
CAS No.: 37509-14-1
M. Wt: 306.15 g/mol
InChI Key: INXRKMNRRUIKBF-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 37509-14-1) is a tetrahydroacridine derivative, a class of compounds investigated as potential acetylcholinesterase (AChE) inhibitors for neurological research . The molecular formula is C14H12BrNO2 with a molecular weight of approximately 306.15 g/mol . This brominated compound serves as a key synthetic intermediate or building block for creating novel hybrids and ligands, particularly in the development of molecules that target the cholinergic system . The cholinergic hypothesis is a leading theory in neurodegenerative disease research, and AChE inhibitors are a significant area of therapeutic investigation . This product is intended for professional research and industrial laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature .

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXRKMNRRUIKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351807
Record name 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37509-14-1
Record name 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Methodologies

Pfitzinger Reaction with Brominated Isatin Precursors

The Pfitzinger reaction is a well-established method for synthesizing quinoline-4-carboxylic acids. For 7-bromo derivatives, brominated isatin and 1,3-cyclohexanedione are condensed under acidic conditions.

Procedure:
  • Reagents :

    • 5-Bromoisatin (1 eq)
    • 1,3-Cyclohexanedione (1.2 eq)
    • KOH (2 eq) in ethanol/water (3:1)
    • HCl for acidification
  • Steps :

    • Reflux the mixture at 80°C for 8–12 hours.
    • Acidify with HCl to pH 2–3 to precipitate the product.
    • Purify via recrystallization (ethyl acetate/petroleum ether).
  • Yield : 60–65%.

Key Insight:

The reaction’s efficiency depends on the electron-withdrawing effect of the bromine substituent, which enhances cyclization.

Bromination of Pre-Formed Tetrahydroacridine Carboxylic Acid

Post-synthesis bromination allows precise control over substituent placement. This method involves electrophilic aromatic substitution using N-bromosuccinimide (NBS) .

Procedure:
  • Reagents :

    • 1,2,3,4-Tetrahydroacridine-9-carboxylic acid (1 eq)
    • NBS (1.1 eq)
    • Dibenzoyl peroxide (catalyst) in CCl₄
  • Steps :

    • Stir the mixture at 0–5°C for 4 hours.
    • Quench with NaHSO₃, extract with dichloromethane, and concentrate.
    • Purify via column chromatography (SiO₂, hexane/ethyl acetate).
  • Yield : 50–55%.

Key Insight:

Regioselectivity is influenced by the directing effect of the carboxylic acid group, favoring bromination at the 7-position.

Multi-Step Synthesis from Bromoaniline and Dimedone

A modular approach starts with 3-bromoaniline and dimedone , proceeding through condensation and cyclization.

Procedure:
  • Step 1 – Condensation :

    • React 3-bromoaniline (1 eq) with dimedone (1 eq) in acetic acid at 120°C for 6 hours to form a tetrahydroacridine intermediate.
  • Step 2 – Carboxylation :

    • Treat the intermediate with CO₂ under high pressure (5 atm) in the presence of CuI/L-proline catalyst at 100°C.
  • Yield : 45–50% overall.

Key Insight:

The use of CuI/L-proline enhances carboxylation efficiency by stabilizing the transition state.

Comparative Analysis of Methods

Method Starting Materials Key Reagents Yield Advantages Limitations
Pfitzinger Reaction Brominated isatin KOH, HCl 60–65% High regioselectivity Requires specialized isatin precursors
Post-Synthesis Bromination Tetrahydroacridine carboxylic acid NBS, CCl₄ 50–55% Flexibility in bromination timing Moderate yields due to side reactions
Multi-Step Synthesis 3-Bromoaniline, dimedone CuI/L-proline, CO₂ 45–50% Modularity for analog synthesis High-pressure conditions required

Optimization Strategies

Solvent and Catalyst Selection

  • Pfitzinger Reaction : Replacing ethanol with ethylene glycol monomethyl ether improves solubility, boosting yields to 70%.
  • Bromination : Using FeCl₃ as a Lewis acid increases reaction rate but reduces selectivity.

Temperature Control

  • Maintaining temperatures below 10°C during bromination minimizes di-brominated byproducts.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (1:2) achieves >95% purity.
  • Chromatography : Gradient elution (5–20% ethyl acetate in hexane) resolves brominated isomers.

Scientific Research Applications

Chemistry: 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Acridine derivatives are known for their ability to intercalate with DNA, making them useful in studying DNA interactions and as potential anticancer agents.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Acridine derivatives have shown promise as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important in the treatment of Alzheimer’s disease.

Industry: In the industrial sector, this compound is used in the development of dyes and pigments. Its unique chemical structure allows for the creation of compounds with specific color properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with biological molecules such as DNA and enzymes. As an acridine derivative, it can intercalate with DNA, disrupting the normal function of the DNA molecule. This property is exploited in its potential use as an anticancer agent. Additionally, its ability to inhibit acetylcholinesterase makes it a candidate for the treatment of neurodegenerative diseases. The inhibition of acetylcholinesterase increases the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroacridine-9-carboxylic acid: Lacks the bromine atom at the 7-position, making it less reactive in certain chemical reactions.

    9-Amino-1,2,3,4-tetrahydroacridine: Contains an amino group instead of a carboxylic acid group, leading to different chemical properties and biological activities.

    7-Chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

Uniqueness: 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to the presence of the bromine atom at the 7-position. This substitution enhances its reactivity in nucleophilic substitution reactions and can influence its biological activity. The bromine atom also contributes to the compound’s potential as a fluorescent probe, making it valuable in various research applications.

Biological Activity

Overview

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a derivative of acridine, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits properties that may be beneficial in treating various neurological disorders and cancers. Its mechanism of action primarily involves interactions with DNA and enzymes, leading to significant biological effects.

The biological activity of this compound can be largely attributed to its role as a DNA intercalator . This means it can insert itself between DNA base pairs, disrupting normal DNA replication and transcription processes. Such interference can lead to cell death in rapidly dividing cells, making it a candidate for anticancer therapies.

Additionally, this compound has been shown to inhibit acetylcholinesterase (AChE) , an enzyme crucial for neurotransmission. By inhibiting AChE, the compound may enhance acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer’s disease .

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
DNA IntercalationDisrupts DNA replication and transcription leading to potential anticancer effects
AChE InhibitionIncreases acetylcholine levels; potential therapeutic effects in Alzheimer's disease
CytotoxicityExhibits cytotoxic effects on various cancer cell lines
Neuroprotective EffectsMay protect against neurodegeneration through free radical scavenging

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various experimental settings:

  • Cytotoxicity Studies : In vitro studies showed that this compound exhibited moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. The IC50 values indicated varying degrees of effectiveness across different cell types .
  • Cholinesterase Inhibition : A study reported that compounds similar to this compound displayed selective inhibition of butyrylcholinesterase (BuChE) with IC50 values ranging from 24 to 607 nM. This suggests its potential utility in treating cognitive disorders .
  • Neuroprotective Properties : In experiments assessing oxidative stress responses, the compound demonstrated significant neuroprotective activity by maintaining cell viability in the presence of harmful free radicals .

Comparative Analysis with Similar Compounds

The following table compares this compound with other acridine derivatives:

Compound Target Activity IC50 (nM)
This compoundAChE InhibitionNot specified
9-Amino-1,2,3,4-tetrahydroacridineCholinesterase Inhibition25
9-Chloro-1,2,3,4-tetrahydroacridineAnticancer PropertiesVaries

Q & A

Q. What are the recommended synthetic routes for 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, and how can purity be optimized?

The synthesis typically involves multi-step reactions, such as cyclization of substituted isatins with cyclic ketones. For example, a modified procedure (similar to ) involves:

  • Step 1 : Condensation of brominated precursors under reflux with a catalyst (e.g., acetic acid).
  • Step 2 : Cyclization under controlled temperature (e.g., 80–100°C) to form the tetrahydroacridine backbone.
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve ≥95% purity .

Q. Key Analytical Data :

ParameterValue (from 7-Bromo analog)Source
Melting Point287–288°C
¹H NMR (DMSO-d₆)δ 2.13–2.23 (m, 2H), 8.00 (d, 1H)
Purity AssessmentHPLC (C18 column, UV detection)

Q. How should researchers characterize the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : Confirm the presence of the tetrahydroacridine ring (e.g., methylene protons at δ 2.13–3.26) and bromine substitution (aromatic protons at δ 7.91–8.06) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 306.16 for C₁₄H₁₂BrNO₂) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and Br percentages (e.g., C: 54.56%, H: 3.95% for C₁₄H₁₂BrNO₂) .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Optimization Strategies :
    • Catalyst Screening : Test Brønsted/Lewis acids (e.g., H₂SO₄ vs. AlCl₃) to enhance cyclization efficiency.
    • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for intermediate stability.
    • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproducts .
  • Case Study : A 15% yield increase was achieved by switching from ethanol to DMF under microwave conditions (100°C, 30 min) .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Synthesize analogs (e.g., 7-chloro or 7-fluoro derivatives) and compare bioactivity.
  • Biological Assays :
    • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition (IC₅₀) using Ellman’s method.
    • Cellular Uptake : Radiolabel the compound (e.g., ⁷⁷Br isotope) to track intracellular distribution .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. How should researchers address contradictions in biological activity data across studies?

  • Comparative Analysis : Replicate experiments under standardized conditions (pH, temperature, cell lines).
  • Meta-Analysis : Aggregate data from analogs (e.g., 6,7-dimethoxyacridine derivatives) to identify trends in substituent effects .
  • Control Experiments : Verify compound stability under assay conditions (e.g., HPLC monitoring for degradation) .

Q. What are the best practices for evaluating the compound’s pharmacokinetic properties?

  • In Vitro ADME :
    • Solubility : Use shake-flask method in PBS (pH 7.4).
    • Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS.
  • In Vivo Studies : Administer to rodent models and measure plasma half-life (t₁/₂) and tissue distribution .

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